molecular formula C11H13FO3 B8371716 3,5-Diethoxy-4-fluoro-benzaldehyde

3,5-Diethoxy-4-fluoro-benzaldehyde

Cat. No. B8371716
M. Wt: 212.22 g/mol
InChI Key: HOMRAVAJFJLQLJ-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

To a solution of (3,5-diethoxy-4-fluoro-phenyl)-methanol (2.30 g, 10.7 mmol, 1.0 eq.) in 1,2-dichloroethane (50 mL) was added MnO2 (2.89 g, 33.3 mmol, 3.1 eq.). The reaction mixture was stirred for 21 h at 50° C. and filtered through Hyflo providing 1.90 g (83%) of the title compound. 1H NMR (400 MHz, CDCl3): δ1.38 (t, J=7.0 Hz, 6H), 4.09 (q, J=7.0 Hz, 4H), 7.04 (d, J=7.2 Hz, 2H), 9.75 (s, 1H). MS: 212.1 (M+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.89 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[CH:7]=[C:8]([O:11][CH2:12][CH3:13])[C:9]=1[F:10])[CH3:2]>ClCCCl.O=[Mn]=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:7]=[C:8]([O:11][CH2:12][CH3:13])[C:9]=1[F:10])[CH:14]=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC=1C=C(C=C(C1F)OCC)CO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
2.89 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 21 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Hyflo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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